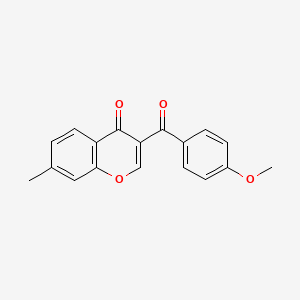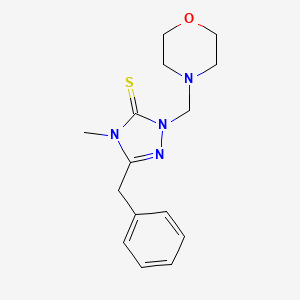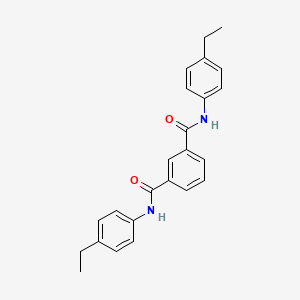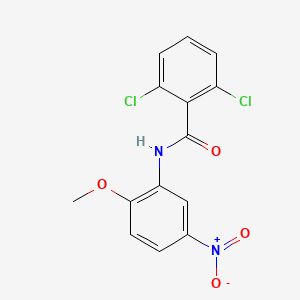
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as GW 5074 and is a selective inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of JNK by GW 5074 has been shown to have several biochemical and physiological effects, making it a promising tool for studying the role of JNK in various diseases.
作用機序
The mechanism of action of GW 5074 involves the selective inhibition of JNK. JNK is activated in response to various stress stimuli, including oxidative stress, UV radiation, and cytokines. The activation of JNK leads to the phosphorylation of several downstream targets, including transcription factors such as c-Jun and ATF-2, which regulate gene expression. The inhibition of JNK by GW 5074 prevents the phosphorylation of these downstream targets, leading to the suppression of JNK-mediated signaling pathways.
Biochemical and Physiological Effects
The inhibition of JNK by GW 5074 has several biochemical and physiological effects. For instance, studies have shown that GW 5074 can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. Furthermore, GW 5074 has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and are implicated in various diseases such as cancer and arthritis. These findings suggest that GW 5074 has anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the advantages of using GW 5074 in lab experiments is its high selectivity for JNK. This selectivity allows researchers to specifically target JNK-mediated signaling pathways without affecting other MAPK pathways. Furthermore, GW 5074 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using GW 5074 is its relatively low potency compared to other JNK inhibitors. This limitation can be overcome by using higher concentrations of GW 5074 or by combining it with other JNK inhibitors.
将来の方向性
There are several future directions for the use of GW 5074 in scientific research. For instance, GW 5074 can be used to study the role of JNK in various diseases such as cancer, diabetes, and neurodegenerative diseases. Furthermore, GW 5074 can be used in combination with other drugs to enhance their therapeutic efficacy. Additionally, the development of more potent JNK inhibitors based on the structure of GW 5074 can lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a promising tool for studying the role of JNK in various diseases. The selective inhibition of JNK by GW 5074 has several biochemical and physiological effects, making it a potential therapeutic agent for the treatment of various diseases. The synthesis method of GW 5074 is reliable, and its use in scientific research has been extensively documented. The future directions for the use of GW 5074 in scientific research are promising, and further studies are needed to fully explore its potential applications.
合成法
The synthesis of GW 5074 involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxy-5-nitroaniline to form 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide. The final product is obtained through purification and crystallization. This synthesis method has been described in detail in several scientific publications and is considered reliable.
科学的研究の応用
GW 5074 has been extensively used in scientific research to study the role of JNK in various diseases. For instance, studies have shown that the inhibition of JNK by GW 5074 can reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis. Furthermore, GW 5074 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that GW 5074 has potential therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(18(20)21)7-11(12)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMBSMPCUFNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
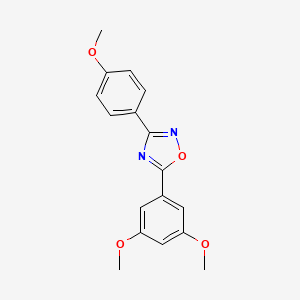
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
